

Pharmacokinetics of Yoshi-864 in Preclinical Animal Models: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Yoshi-864	
Cat. No.:	B1683515	Get Quote

Disclaimer: Publicly available pharmacokinetic data for a compound designated "Yoshi-864" in animal models is scarce. The original "Yoshi 864," also known as improsan, was studied decades ago, and detailed preclinical data is not readily accessible.[1] This document, therefore, presents a hypothetical yet representative technical guide for a fictional compound, "Yoshi-864," based on established principles of preclinical pharmacokinetics. The data and protocols herein are illustrative and designed to meet the structural and content requirements of this guide for researchers, scientists, and drug development professionals.

Introduction

Yoshi-864 is a novel small molecule inhibitor of the hypothetical Kinase Signaling Pathway (KSP), a critical pathway implicated in various proliferative diseases. As part of its preclinical development, a thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) properties is essential. Understanding the pharmacokinetic (PK) profile of **Yoshi-864** in different animal species is crucial for dose selection in efficacy and toxicology studies, and for predicting its behavior in humans.

This guide provides a comprehensive overview of the pharmacokinetic profile of **Yoshi-864** in two standard preclinical species: the Sprague-Dawley rat and the Beagle dog. The studies summarized herein were designed to determine key PK parameters following both intravenous (IV) and oral (PO) administration.

Pharmacokinetic Data Summary



The pharmacokinetic parameters of **Yoshi-864** were evaluated in male Sprague-Dawley rats and Beagle dogs. The following tables summarize the mean plasma pharmacokinetic parameters after single intravenous and oral doses.

Table 1: Mean Plasma Pharmacokinetic Parameters of **Yoshi-864** in Sprague-Dawley Rats (n=5 per group)

Parameter	IV Administration (2 mg/kg)	PO Administration (10 mg/kg)
Cmax (ng/mL)	1250 ± 180	850 ± 110
Tmax (h)	0.08 (first sampling point)	1.5 ± 0.5
AUC(0-t) (ng·h/mL)	2800 ± 350	4500 ± 620
AUC(0-inf) (ng·h/mL)	2850 ± 360	4650 ± 640
t½ (h)	3.5 ± 0.8	4.0 ± 0.9
CL (mL/min/kg)	11.7 ± 2.1	-
Vdss (L/kg)	3.1 ± 0.5	-
F (%)	-	32.6

Data are presented as mean \pm standard deviation. CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

Table 2: Mean Plasma Pharmacokinetic Parameters of **Yoshi-864** in Beagle Dogs (n=3 per group)



Parameter	IV Administration (1 mg/kg)	PO Administration (5 mg/kg)
Cmax (ng/mL)	980 ± 150	620 ± 90
Tmax (h)	0.08 (first sampling point)	2.0 ± 0.7
AUC(0-t) (ng·h/mL)	2100 ± 280	5100 ± 750
AUC(0-inf) (ng·h/mL)	2150 ± 290	5250 ± 780
t½ (h)	5.8 ± 1.1	6.5 ± 1.3
CL (mL/min/kg)	7.8 ± 1.5	-
Vdss (L/kg)	3.4 ± 0.6	-
F (%)	-	48.8

Data are presented as mean ± standard deviation. CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.

Experimental Protocols

- Animal Model: Male Sprague-Dawley rats (Envigo), weighing 225-250g. Animals were acclimated for at least 5 days prior to the study.
- Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to standard chow and water. Animals were fasted overnight before oral dosing.
- Dose Formulation:
 - Intravenous (IV): Yoshi-864 was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline to a final concentration of 1 mg/mL.
 - Oral (PO): Yoshi-864 was suspended in a vehicle of 0.5% methylcellulose in water to a final concentration of 2 mg/mL.
- Dose Administration:



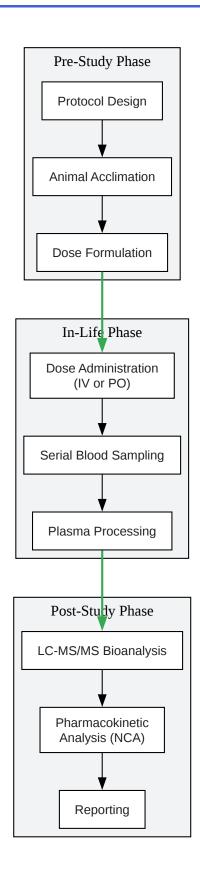
- IV Group (n=5): A single dose of 2 mg/kg was administered via the lateral tail vein.
- PO Group (n=5): A single dose of 10 mg/kg was administered by oral gavage.
- Sample Collection: Serial blood samples (~0.25 mL) were collected from the jugular vein at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Blood was collected into tubes containing K2EDTA anticoagulant, and plasma was separated by centrifugation and stored at -80°C until analysis.
- Sample Preparation: Plasma samples (50 μL) were subjected to protein precipitation by adding 200 μL of acetonitrile containing an internal standard (e.g., a structurally similar proprietary compound). Samples were vortexed and centrifuged. The supernatant was then diluted with water prior to injection.
- Instrumentation: A Shimadzu Nexera X2 UHPLC system coupled to a Sciex Triple Quad 6500+ mass spectrometer was used for analysis.
- Chromatographic Conditions:
 - Column: Waters Acquity UPLC BEH C18, 1.7 μm, 2.1 x 50 mm.
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A linear gradient from 5% to 95% B over 3 minutes.
 - Flow Rate: 0.5 mL/min.
- Mass Spectrometry: Detection was performed using electrospray ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) was used to quantify Yoshi-864 and the internal standard.
- Calibration and QC: Calibration curves were prepared in blank plasma over a range of 1 to 2000 ng/mL. Quality control (QC) samples at low, medium, and high concentrations were included in each analytical run.



Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for the pharmacokinetic studies and the hypothetical signaling pathway targeted by **Yoshi-864**.

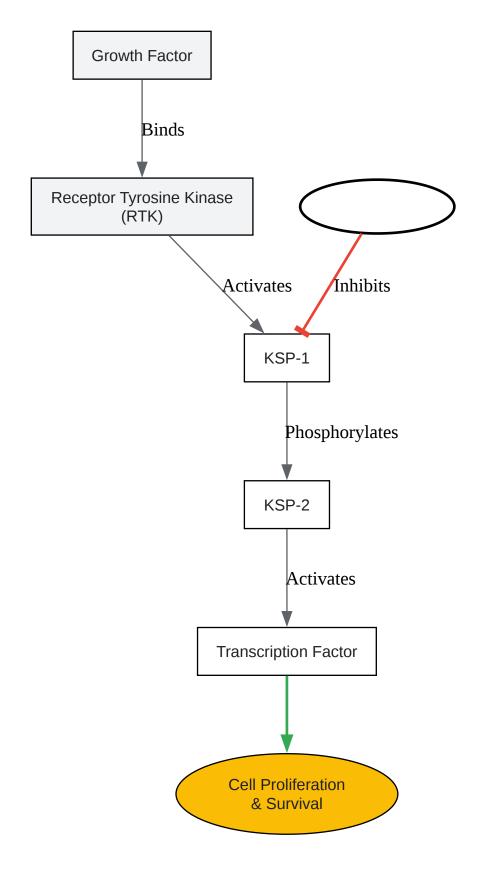




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Caption: Experimental workflow for a typical preclinical pharmacokinetic study.





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Caption: Hypothetical Kinase Signaling Pathway (KSP) inhibited by Yoshi-864.



Discussion

The pharmacokinetic profile of the hypothetical compound **Yoshi-864** demonstrates moderate oral bioavailability in both rats (32.6%) and dogs (48.8%). The compound is cleared more rapidly in rats (11.7 mL/min/kg) than in dogs (7.8 mL/min/kg), which is a common observation in preclinical species due to differences in metabolic rates.[2] The volume of distribution is similar in both species (3.1-3.4 L/kg), suggesting extensive distribution into tissues.

The half-life of **Yoshi-864** is longer in dogs (5.8-6.5 hours) compared to rats (3.5-4.0 hours), consistent with the slower clearance. These findings are critical for designing future efficacy and toxicology studies. For instance, the dosing frequency in long-term studies will need to be adjusted for each species to maintain adequate drug exposure. The moderate bioavailability suggests that the oral route is a viable option for clinical development, though formulation improvements could be explored to enhance absorption.

These studies provide a foundational understanding of **Yoshi-864**'s behavior in vivo, enabling the progression of the compound into further preclinical and, eventually, clinical evaluation.

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References

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- 2. Gender-based differences in pharmacokinetics in laboratory animal models PubMed [pubmed.ncbi.nlm.nih.gov]
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